2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c27-21(12-15-5-6-19-20(11-15)29-14-28-19)25-16-7-9-26(10-8-16)22-17-3-1-2-4-18(17)23-13-24-22/h5-6,11,13,16H,1-4,7-10,12,14H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMSHDKXTBSIEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 396.48 g/mol. Its structure features a benzo[d][1,3]dioxole moiety linked to a piperidine ring and a tetrahydroquinazoline group, which may contribute to its biological activity.
Research indicates that compounds similar to this one often exhibit activity through various mechanisms:
- GABA Receptor Modulation : Many derivatives related to benzodiazepines act as positive allosteric modulators of GABA_A receptors, enhancing inhibitory neurotransmission in the central nervous system .
- Enzyme Inhibition : Some studies suggest that similar compounds can inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. This inhibition can lead to antitumor effects by preventing cancer cell proliferation .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of the benzo[d][1,3]dioxole scaffold possess significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds related to this structure showed MIC values ranging from 0.008 to 0.046 μg/mL against various bacterial strains such as Staphylococcus aureus and Streptococcus pneumoniae .
Neuropharmacological Effects
The neuropharmacological profile of this compound suggests potential anxiolytic and sedative effects:
- Behavioral Studies : Animal models treated with similar compounds exhibited reduced anxiety-like behaviors in elevated plus maze tests and increased sedation in open field tests .
Case Studies
-
Case Study on Anxiety Disorders :
- A clinical trial evaluated the efficacy of a compound structurally similar to 2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide in patients with generalized anxiety disorder. Results indicated significant improvement in anxiety scores compared to placebo after 8 weeks of treatment.
- Antitumor Activity :
Q & A
Q. How can computational methods predict off-target interactions?
- Use pharmacophore screening (e.g., Schrödinger’s Phase) and machine learning models (e.g., DeepChem) to cross-reference against databases like ChEMBL. Validate predictions with thermal shift assays for putative off-target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
